molecular formula C5H6N4O3 B12328079 (E)-N-Methoxy-2-oxo-2-ureidoacetimidoyl-cyanide

(E)-N-Methoxy-2-oxo-2-ureidoacetimidoyl-cyanide

Cat. No.: B12328079
M. Wt: 170.13 g/mol
InChI Key: TXHNTGRBGAZDQK-YCRREMRBSA-N
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Description

(E)-N-Methoxy-2-oxo-2-ureidoacetimidoyl-cyanide is a synthetic organic compound with a complex structure It is characterized by the presence of multiple functional groups, including a methoxy group, an oxo group, a ureido group, and a cyanide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-Methoxy-2-oxo-2-ureidoacetimidoyl-cyanide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Methoxy Group:

    Formation of the Oxo Group: The oxo group can be introduced through oxidation reactions using oxidizing agents like potassium permanganate or chromium trioxide.

    Formation of the Ureido Group: The ureido group can be synthesized through the reaction of an amine with an isocyanate.

    Formation of the Cyanide Group: The cyanide group can be introduced through nucleophilic substitution reactions using cyanide salts such as sodium cyanide or potassium cyanide.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous processes. These processes are optimized for high yield and purity, often using automated systems to control reaction conditions such as temperature, pressure, and pH.

Chemical Reactions Analysis

Types of Reactions

(E)-N-Methoxy-2-oxo-2-ureidoacetimidoyl-cyanide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form higher oxidation state products.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The cyanide group can be substituted with other nucleophiles, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Sodium cyanide, potassium cyanide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

(E)-N-Methoxy-2-oxo-2-ureidoacetimidoyl-cyanide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (E)-N-Methoxy-2-oxo-2-ureidoacetimidoyl-cyanide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    N-Methoxy-2-oxo-2-ureidoacetimidoyl-cyanide: Lacks the (E)-configuration, leading to different stereochemistry and potentially different biological activity.

    N-Methoxy-2-oxo-2-ureidoacetimidoyl-chloride: Substitution of the cyanide group with a chloride group, resulting in different reactivity and applications.

Uniqueness

(E)-N-Methoxy-2-oxo-2-ureidoacetimidoyl-cyanide is unique due to its specific combination of functional groups and (E)-configuration, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C5H6N4O3

Molecular Weight

170.13 g/mol

IUPAC Name

(1E)-2-(carbamoylamino)-N-methoxy-2-oxoethanimidoyl cyanide

InChI

InChI=1S/C5H6N4O3/c1-12-9-3(2-6)4(10)8-5(7)11/h1H3,(H3,7,8,10,11)/b9-3+

InChI Key

TXHNTGRBGAZDQK-YCRREMRBSA-N

Isomeric SMILES

CO/N=C(\C#N)/C(=O)NC(=O)N

Canonical SMILES

CON=C(C#N)C(=O)NC(=O)N

Origin of Product

United States

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